![molecular formula C32H50O4 B14287358 2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] CAS No. 128119-84-6](/img/structure/B14287358.png)
2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] is a complex organic compound known for its unique structural properties. This compound features a butane backbone with two benzene rings, each substituted with a 2,4,4-trimethylpentan-2-yl group and a hydroxyl group at the para position. The presence of these bulky substituents imparts significant steric hindrance, influencing its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with 2,4,4-trimethylpentan-2-yl groups, followed by the coupling of these intermediates with a butane-1,1-diyl linker. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The bulky substituents may also affect the compound’s binding affinity and specificity towards certain proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Butane-1,1-diyl)bis(1,5-dimethyl-2-phenyl-1H-pyrazole-3(2H)-thione)
- 1,1’-(Butane-1,4-diyl)bis(3-(2-(2-(2-aminoethoxy)ethoxy)ethyl)urea)
- 2,2’-(Butane-1,4-diyl)bis(4,5-dihydro-1H-imidazol-1-ethanol)
Uniqueness
What sets 2,2’-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol] apart is its unique combination of steric hindrance and functional groups. The presence of bulky 2,4,4-trimethylpentan-2-yl groups and hydroxyl groups provides a distinct reactivity profile, making it valuable for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
128119-84-6 |
|---|---|
Molecular Formula |
C32H50O4 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-[1-[2,5-dihydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]butyl]-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C32H50O4/c1-12-13-20(21-14-27(35)23(16-25(21)33)31(8,9)18-29(2,3)4)22-15-28(36)24(17-26(22)34)32(10,11)19-30(5,6)7/h14-17,20,33-36H,12-13,18-19H2,1-11H3 |
InChI Key |
VSRFVOGOKPMCRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O)C2=CC(=C(C=C2O)C(C)(C)CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


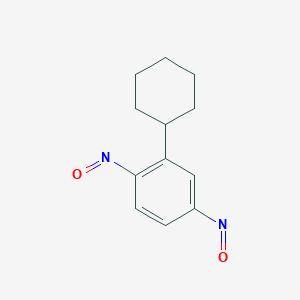
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
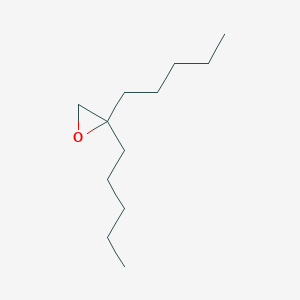
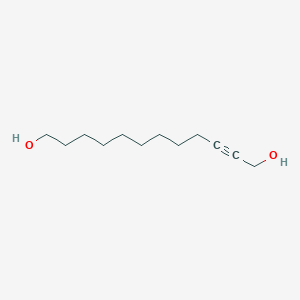
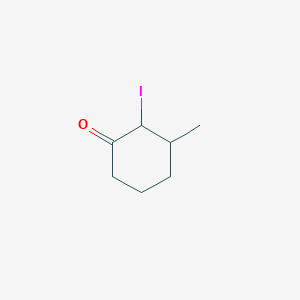
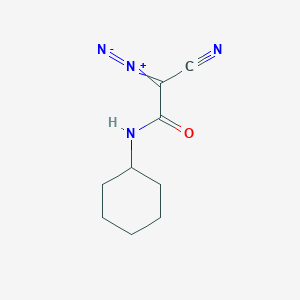
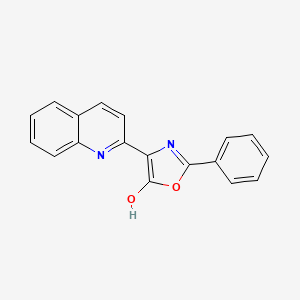
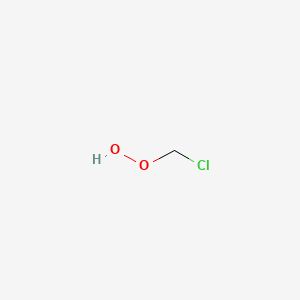
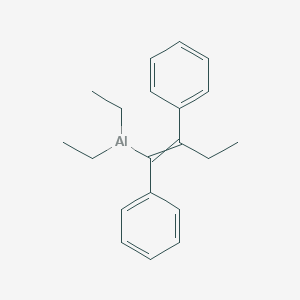
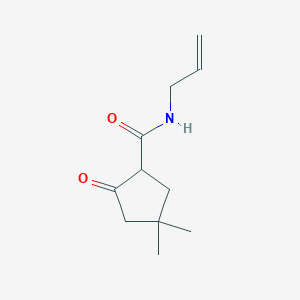

![3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate](/img/structure/B14287370.png)
![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
